

# Application Notes and Protocols: 4-Iodo-1-methyl-1H-imidazole in Medicinal Chemistry

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## Compound of Interest

Compound Name: 4-Iodo-1-methyl-1H-imidazole

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This document provides detailed application notes and experimental protocols for the utilization of **4-Iodo-1-methyl-1H-imidazole** as a versatile building block in medicinal chemistry. The unique reactivity of the carbon-iodine bond makes this compound a valuable precursor for the synthesis of a diverse range of biologically active molecules.

## Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.<sup>[1]</sup> The introduction of an iodine atom at the 4-position of the 1-methyl-1H-imidazole core significantly enhances its synthetic utility. This iodo-substituent serves as a convenient handle for introducing various molecular fragments through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.<sup>[1][2]</sup> This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for various therapeutic targets.<sup>[2]</sup>

## Physicochemical Properties

**4-Iodo-1-methyl-1H-imidazole** is a colorless to light yellow crystalline solid.<sup>[3]</sup> It is slightly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.<sup>[3]</sup>

Property	Value	Reference
Molecular Formula	C4H5IN2	[4]
Molecular Weight	208.00 g/mol	[4]
Melting Point	~148-152°C	[3]

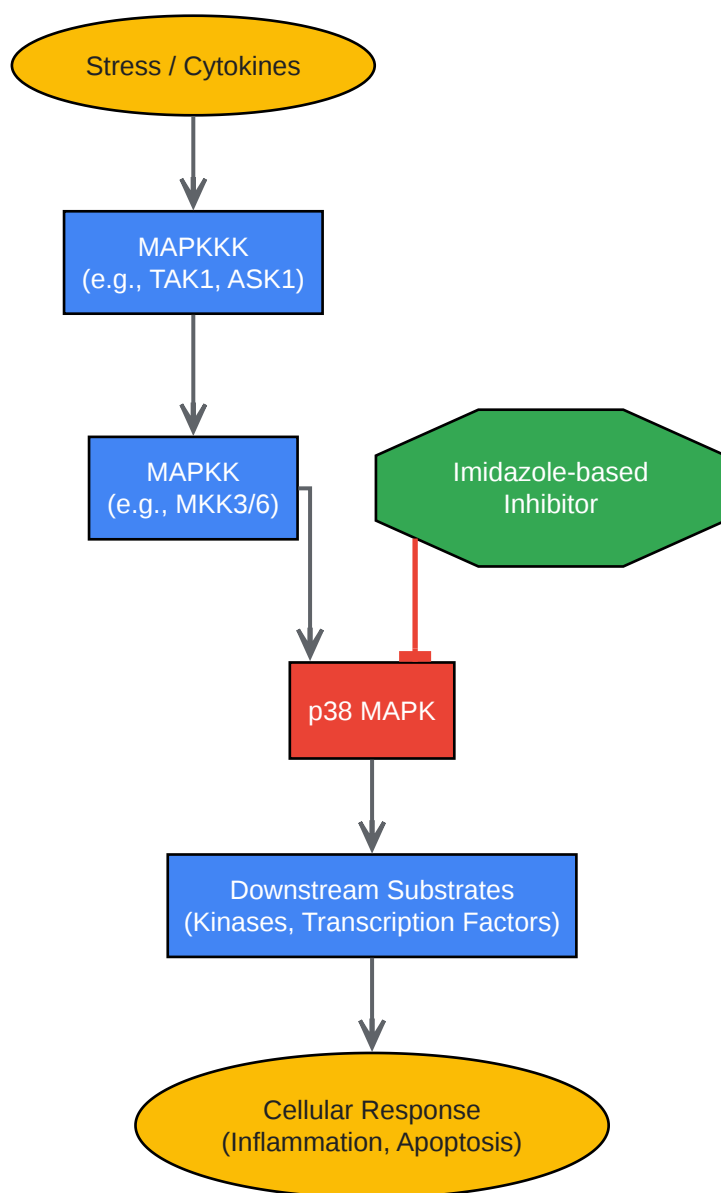
## Applications in Medicinal Chemistry

**4-Iodo-1-methyl-1H-imidazole** and its derivatives have demonstrated a wide range of biological activities, making them valuable starting materials for the development of novel therapeutics.

### Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, including cancer.[5] Substituted imidazoles are a well-established class of kinase inhibitors, and **4-iodo-1-methyl-1H-imidazole** serves as a key intermediate in their synthesis.[6] The ability to introduce diverse aryl and heteroaryl substituents at the 4-position through cross-coupling reactions allows for the exploration of interactions within the kinase active site, leading to the development of potent and selective inhibitors.[5] One of the key targets is the p38 mitogen-activated protein kinase (MAPK), a critical regulator of proinflammatory cytokine production.[6]

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (e.g., MKK3, MKK6), and p38 MAPK.[1][7][8][9] Activation of this pathway by cellular stressors or inflammatory cytokines leads to the phosphorylation of downstream substrates, including other kinases (e.g., MK2, MSK1/2) and transcription factors (e.g., ATF-2, CREB), ultimately regulating inflammation, apoptosis, and cell cycle.[1][7][8][9]



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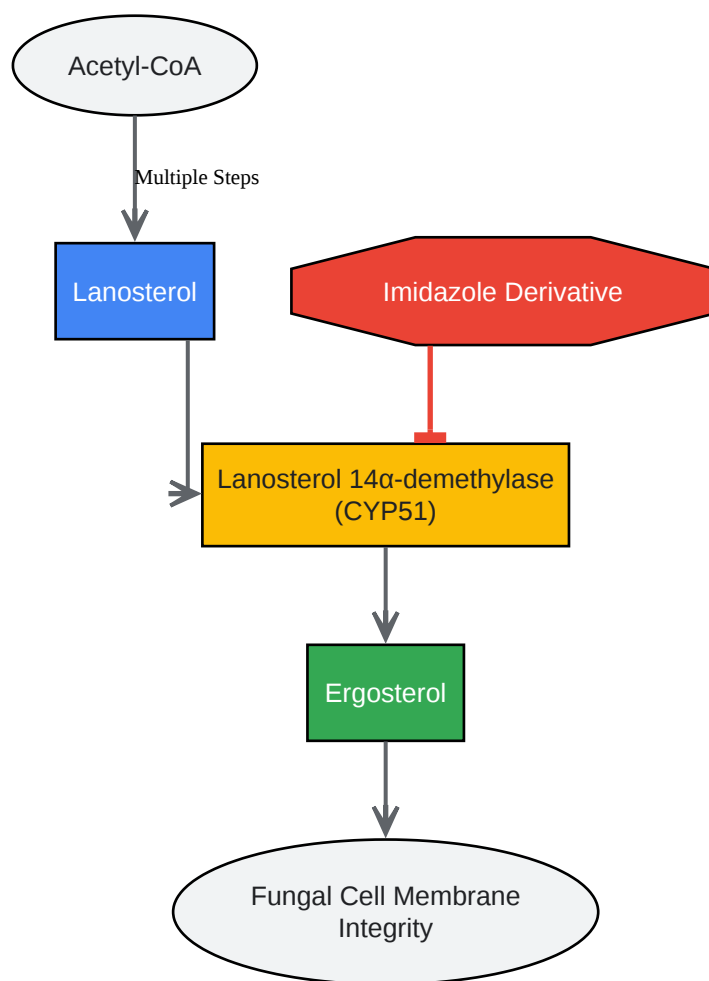
Caption: p38 MAPK Signaling Pathway and Inhibition.

Compound ID	Target Kinase	R-Group (at 4-position)	IC50 (nM)	Reference
KI-1	p38α MAPK	4-Fluorophenyl	50	[6]
KI-2	p38α MAPK	4-Pyridyl	75	[6]
KI-3	Aurora Kinase A	2,4-Dichlorophenyl	120	[5]
KI-4	VEGFR2	3-Methoxy-4-pyridyl	90	[5]

## Antifungal Agents

The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents.[10] Imidazole-based compounds are well-established antifungal drugs that primarily act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. [10] **4-Iodo-1-methyl-1H-imidazole** provides a scaffold for the synthesis of new antifungal compounds with potentially improved efficacy and a broader spectrum of activity.[10]

The ergosterol biosynthesis pathway is a multi-step process that converts acetyl-CoA into ergosterol.[10] Imidazole derivatives inhibit the lanosterol 14α-demethylase enzyme, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane integrity and inhibits fungal growth.[10]



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Caption: Inhibition of Ergosterol Biosynthesis.

Compound ID	Fungal Strain	R-Group (at 4-position)	MIC ( $\mu\text{g/mL}$ )	Reference
AF-1	Candida albicans	2,4-Dichlorophenyl	1.5	[10]
AF-2	Aspergillus niger	4-Chlorophenyl	3.1	[11]
AF-3	Cryptococcus neoformans	4-Trifluoromethylphenyl	0.8	[11]
AF-4	Candida glabrata	2-Naphthyl	2.0	[10]

## Histamine Receptor Antagonists

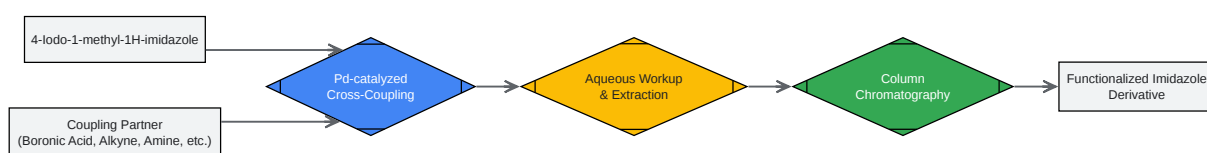
Histamine receptors are involved in various physiological processes, and their modulation is a target for treating allergies and other conditions.[12] Imidazole-containing compounds are known to interact with histamine receptors. **4-iodo-1-methyl-1H-imidazole** can be used as a starting material for the synthesis of novel histamine H3 receptor antagonists.[5][13]

Compound ID	R-Group (at 4-position)	pKi	Reference
HR-1	4-(Piperidin-1-ylmethyl)phenyl	8.2	[14]
HR-2	4-(Pyrrolidin-1-ylmethyl)phenyl	7.9	[14]
HR-3	4-(Azepan-1-ylmethyl)phenyl	8.5	[14]

## Experimental Protocols

The following protocols are representative examples of how **4-iodo-1-methyl-1H-imidazole** can be utilized in the synthesis of bioactive molecules through palladium-catalyzed cross-coupling reactions.

## General Experimental Workflow for Cross-Coupling Reactions



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Caption: Synthetic Workflow for Imidazole Functionalization.

## Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Kinase Inhibitor Precursor

This protocol describes the synthesis of 4-(4-fluorophenyl)-1-methyl-1H-imidazole.

Materials:

- **4-Iodo-1-methyl-1H-imidazole** (1.0 mmol, 208 mg)
- 4-Fluorophenylboronic acid (1.2 mmol, 168 mg)
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>) (0.05 mmol, 11.2 mg)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 mmol, 41 mg)
- Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) (2.0 mmol, 652 mg)
- Anhydrous 1,4-dioxane (4 mL)
- Degassed water (1 mL)
- Microwave reactor vial
- Standard laboratory glassware for workup and purification

Procedure:

- To a microwave reactor vial, add **4-iodo-1-methyl-1H-imidazole**, 4-fluorophenylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.<sup>[5]</sup>
- Add anhydrous dioxane and degassed water to the vial.<sup>[15]</sup>
- Degas the mixture by bubbling nitrogen gas through the solution for 10 minutes.<sup>[5]</sup>
- Seal the vial and place it in a microwave reactor. Heat the reaction to 120 °C for 30-40 minutes.<sup>[5]</sup>

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature.<sup>[5]</sup>
- Add 10 mL of water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).<sup>[5]</sup>
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.<sup>[5]</sup>
- Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-fluorophenyl)-1-methyl-1H-imidazole.<sup>[5]</sup>

## Protocol 2: Sonogashira Coupling for the Synthesis of an Alkyne Derivative

This protocol describes the synthesis of 1-methyl-4-(phenylethynyl)-1H-imidazole.

Materials:

- **4-Iodo-1-methyl-1H-imidazole** (1.0 mmol, 208 mg)
- Phenylacetylene (1.1 mmol, 112 mg, 121  $\mu$ L)
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{PdCl}_2(\text{PPh}_3)_2$ ) (0.03 mmol, 21 mg)
- Copper(I) iodide ( $\text{CuI}$ ) (0.05 mmol, 9.5 mg)
- Triethylamine ( $\text{Et}_3\text{N}$ ) (3.0 mmol, 303 mg, 418  $\mu$ L)
- Anhydrous tetrahydrofuran (THF) (10 mL)
- Schlenk flask
- Standard laboratory glassware for workup and purification

Procedure:



- To a dried Schlenk flask under an argon atmosphere, add **4-iodo-1-methyl-1H-imidazole**, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.[5]
- Add anhydrous THF and triethylamine.[5]
- To the stirred solution, add phenylacetylene dropwise at room temperature.[5]
- Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.[5]
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.[5]
- Concentrate the filtrate under reduced pressure.[5]
- Purify the crude product by column chromatography on silica gel to obtain the desired 1-methyl-4-(phenylethynyl)-1H-imidazole.

## Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the synthesis of N-phenyl-1-methyl-1H-imidazol-4-amine.

Materials:

- **4-Iodo-1-methyl-1H-imidazole** (1.0 mmol, 208 mg)
- Aniline (1.2 mmol, 112 mg, 109  $\mu$ L)
- Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ ) (0.02 mmol, 18.3 mg)
- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23.1 mg)
- Potassium phosphate ( $\text{K}_3\text{PO}_4$ ) (2.0 mmol, 424 mg)
- Anhydrous toluene (5 mL)
- Schlenk tube

- Standard laboratory glassware for workup and purification

#### Procedure:

- In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0), Xantphos, and potassium phosphate to an oven-dried Schlenk tube.[2]
- Add anhydrous toluene to the tube.
- Add **4-iodo-1-methyl-1H-imidazole** and aniline.[2]
- Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring.[16]
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.[2]
- Carefully quench the reaction with water.[2]
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.[2]
- Purify the crude product by flash column chromatography.[2]

## Conclusion

**4-Iodo-1-methyl-1H-imidazole** is a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules.[16] Its utility in constructing kinase inhibitors, antifungal agents, and histamine receptor antagonists through efficient and scalable cross-coupling reactions has been demonstrated. The protocols and data presented herein provide a solid foundation for researchers in medicinal chemistry and drug development to explore the vast chemical space accessible from this important intermediate.

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